molecular formula C14H15N3O4 B8284272 ethyl 5-benzyl-1-methyl-3-nitro-1H-pyrazole-4-carboxylate

ethyl 5-benzyl-1-methyl-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B8284272
M. Wt: 289.29 g/mol
InChI Key: HGROQTCFEYBEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-benzyl-1-methyl-3-nitro-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 5-benzyl-1-methyl-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-21-14(18)12-11(9-10-7-5-4-6-8-10)16(2)15-13(12)17(19)20/h4-8H,3,9H2,1-2H3

InChI Key

HGROQTCFEYBEQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1[N+](=O)[O-])C)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of sodium perborate tetrahydrate (95%, 3.12 g, 19.3 mmol) and trifluoroacetic acid (10 mL) was heated to 75° C. To this was added a solution of ethyl 3-amino-5-benzyl-1-methyl-1H-pyrazole-4-carboxylate (prepared according to the method of Y. Xia et al., J. Med. Chem. 1997, 40, 4372-4377; 1.00 g, 3.86 mmol) in trifluoroacetic acid, and the mixture was allowed to react at 75° C. for 2.5 hours. The reaction was then cooled, poured into water and extracted with EtOAc. The combined organic layers were washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo; purification via silica gel chromatography (Eluant: 30% EtOAc in heptane) provided C20 as a dark yellow oil. Yield: 333 mg, 1.15 mmol, 30%. LCMS m/z 290.2 (M+1). 1H NMR (400 MHz, CDCl3) δ 1.32 (t, J=7.1 Hz, 3H), 3.74 (s, 3H), 4.33 (br s, 2H), 4.34 (q, J=7.1 Hz, 2H), 7.14-7.18 (m, 2H), 7.25-7.30 (m, 1H), 7.31-7.36 (m, 2H).
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